2,1,3-Benzothiadiazol-4-ol, 7-(phenylazo)-
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Overview
Description
2,1,3-Benzothiadiazol-4-ol, 7-(phenylazo)- is a compound that belongs to the class of benzothiadiazoles Benzothiadiazoles are bicyclic molecules composed of a benzene ring fused to a 1,2,5-thiadiazole ring This specific compound is characterized by the presence of a phenylazo group at the 7th position and a hydroxyl group at the 4th position of the benzothiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazol-4-ol, 7-(phenylazo)- typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. This reaction yields 2,1,3-benzothiadiazole, which can then be further functionalized to introduce the phenylazo group. The reaction conditions generally include:
Reactants: o-phenylenediamine, thionyl chloride, pyridine
Conditions: Refluxing in pyridine
By-products: Sulfur dioxide, hydrogen chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazol-4-ol, 7-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated benzothiadiazoles
Scientific Research Applications
2,1,3-Benzothiadiazol-4-ol, 7-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of larger molecules and conductive polymers.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazol-4-ol, 7-(phenylazo)- involves its interaction with molecular targets and pathways. The phenylazo group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group at the 4th position may also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the phenylazo and hydroxyl groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of larger molecules and conductive polymers.
2,1,3-Benzoxadiazol-5-ol: A structurally similar compound with an oxygen atom replacing the sulfur atom in the thiadiazole ring.
Uniqueness
2,1,3-Benzothiadiazol-4-ol, 7-(phenylazo)- is unique due to the presence of both the phenylazo and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of reactions and interactions, making it valuable for diverse applications in research and industry.
Properties
CAS No. |
82382-41-0 |
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Molecular Formula |
C12H8N4OS |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
7-phenyldiazenyl-2,1,3-benzothiadiazol-4-ol |
InChI |
InChI=1S/C12H8N4OS/c17-10-7-6-9(11-12(10)16-18-15-11)14-13-8-4-2-1-3-5-8/h1-7,17H |
InChI Key |
HDBKQTUIDXEUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C3=NSN=C23)O |
Origin of Product |
United States |
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